Cas no 862081-99-0 (Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide)

Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide is a brominated and methoxylated derivative of benzo[b]thiophene dioxide, featuring a sulfone functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for constructing complex heterocyclic systems. The presence of bromine atoms at the 2- and 3-positions enhances its reactivity in cross-coupling and nucleophilic substitution reactions, while the methoxy group at the 6-position offers additional functionalization opportunities. The 1,1-dioxide moiety imparts electron-withdrawing properties, influencing reactivity and stability. This compound is particularly useful in pharmaceutical and materials science research for developing sulfur-containing scaffolds.
Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide structure
862081-99-0 structure
Product name:Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide
CAS No:862081-99-0
MF:C9H6O3SBr2
Molecular Weight:354.015
CID:4247505
PubChem ID:16127584

Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide
    • 2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
    • 862081-99-0
    • D85613
    • LH0070
    • SCHEMBL3848660
    • RXQCMZRCVTVISH-UHFFFAOYSA-N
    • DB-098268
    • インチ: InChI=1S/C9H6Br2O3S/c1-14-5-2-3-6-7(4-5)15(12,13)9(11)8(6)10/h2-4H,1H3
    • InChIKey: RXQCMZRCVTVISH-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=C1)C(=C(S2(=O)=O)Br)Br

計算された属性

  • 精确分子量: 353.83839g/mol
  • 同位素质量: 351.84044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 396
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 51.8Ų

Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Bestfluorodrug
YF0090062-100.0mg
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
862081-99-0 97%
100.0mg
¥1560 2023-01-07
Bestfluorodrug
YF0090062-1.0g
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
862081-99-0 97%
1.0g
¥4800 2023-01-07
Bestfluorodrug
YF0090062-100mg
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
862081-99-0 97%
100mg
¥1560 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1564763-250mg
2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
862081-99-0 98%
250mg
¥4662.00 2024-04-28
Bestfluorodrug
YF0090062-500.0mg
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
862081-99-0 97%
500.0mg
¥3200 2023-01-07
Bestfluorodrug
YF0090062-500mg
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
862081-99-0 97%
500mg
¥3200 2023-09-19
Bestfluorodrug
YF0090062-1g
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
862081-99-0 97%
1g
¥4800 2023-09-19

Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide 関連文献

Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxideに関する追加情報

Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide (CAS No. 862081-99-0)

The compound Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide (CAS No. 862081-99-0) is a highly specialized organic molecule with a unique structure and intriguing chemical properties. This compound belongs to the class of heterocyclic compounds, specifically the benzo[b]thiophene derivatives. The molecule features a thiophene ring fused with a benzene ring, with substituents at positions 2 and 3 being bromine atoms and position 6 being a methoxy group. Additionally, the compound contains a dioxide group at positions 1 and 1', which adds to its complexity and reactivity.

The synthesis of Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis of such complex molecules by employing advanced catalytic systems and green chemistry principles. The use of transition metal catalysts has significantly improved the yield and purity of this compound, making it more accessible for further studies.

One of the most fascinating aspects of this compound is its electronic properties. The presence of electron-withdrawing groups like bromine and methoxy significantly influences the molecule's conjugation and stability. Recent studies have shown that these substituents can modulate the molecule's ability to absorb light in the visible spectrum, making it a potential candidate for applications in optoelectronics. For instance, researchers have explored its use in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield.

In addition to its electronic properties, Benzo[b]thiophene derivatives have shown promise in medicinal chemistry. The compound's ability to interact with biological systems has been a focus of recent research. For example, studies have demonstrated that certain derivatives exhibit anti-inflammatory and antioxidant activities. These findings suggest that Benzo[b]thiophene-based compounds could be developed into novel therapeutic agents for treating chronic diseases such as neurodegenerative disorders and cardiovascular diseases.

The environmental impact of this compound is another area of interest. Given its complex structure and potential for bioaccumulation, researchers have conducted toxicity studies to assess its safety for human health and the environment. Preliminary results indicate that while the compound exhibits moderate toxicity in vitro, further investigations are required to fully understand its ecological footprint.

In conclusion, Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide (CAS No. 862081-99-0) is a versatile compound with a wide range of potential applications across various fields. Its unique chemical structure and reactivity make it an intriguing subject for both fundamental research and applied studies. As advancements in synthetic methods continue to evolve, the accessibility and utility of this compound are expected to grow significantly in the coming years.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd